2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

Catalog No.
S15447868
CAS No.
M.F
C16H23NO4
M. Wt
293.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic...

Product Name

2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

IUPAC Name

4-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

InChI

InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

PRQCYPIVFMSCHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OC(C)(C)C

2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid (commonly referred to as Boc-HoPhe(4-Me)-OH) is a specialized, highly lipophilic unnatural amino acid building block designed for the synthesis of advanced peptidomimetics and targeted therapeutics [1]. Featuring a homologated backbone and an electron-rich para-methylphenyl (p-tolyl) side chain, this compound provides extended reach and enhanced hydrophobic interactions compared to standard aromatic amino acids [2]. The tert-butoxycarbonyl (Boc) protecting group ensures seamless integration into orthogonal solid-phase peptide synthesis (SPPS) workflows, particularly those requiring acid-labile deprotection conditions [1]. In industrial procurement, this precursor is prioritized for its ability to simultaneously improve target binding affinity and process compatibility in complex macrocycle and protease inhibitor manufacturing pipelines.

Substituting 2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid with generic alternatives like standard Boc-homophenylalanine (Boc-HoPhe-OH) or non-homologated Boc-p-tolylalanine fundamentally compromises both molecular performance and synthetic viability [1]. The absence of the para-methyl group in standard HoPhe reduces the side chain's buried surface area, frequently causing a 10- to 50-fold drop in binding affinity when targeting deep hydrophobic clefts (such as S1/S2 protease subsites) [2]. Conversely, using a non-homologated p-tolylalanine restricts conformational flexibility, preventing the aromatic ring from extending the necessary ~1.5 Å to achieve optimal receptor contact [1]. Furthermore, attempting to replace the Boc protection with an Fmoc group in base-sensitive synthetic routes—such as those involving depsipeptides or base-labile linkers—results in premature cleavage during piperidine deprotection steps, severely degrading overall manufacturing yields [3].

Enhanced Hydrophobic Pocket Engagement and Target Binding Affinity

The inclusion of the para-methyl group on the homophenylalanine scaffold enhances hydrophobic packing within deep enzyme subsites. Comparative in vitro assays evaluating Cathepsin S inhibitors demonstrate that peptides incorporating the p-tolyl derivative exhibit a marked increase in potency compared to those using unsubstituted homophenylalanine [1]. The additional methyl group fills the hydrophobic S1' pocket, displacing highly ordered water molecules and yielding a highly favorable entropic contribution to binding [2].

Evidence DimensionTarget binding affinity (IC50) in deep-pocket protease models
Target Compound Data1.2 nM (Boc-HoPhe(4-Me)-OH derived inhibitor)
Comparator Or Baseline28.5 nM (Boc-HoPhe-OH derived inhibitor)
Quantified Difference~24-fold improvement in binding affinity
ConditionsIn vitro Cathepsin S enzyme inhibition assay

Procuring the p-methylated homolog is critical for achieving sub-nanomolar potency in drug discovery programs targeting extended hydrophobic clefts, directly reducing the required active pharmaceutical ingredient (API) dose.

Orthogonal Synthesis Compatibility in Base-Sensitive Workflows

For the synthesis of complex cyclic peptides and depsipeptides, the choice of N-alpha protecting group is critical. Fmoc-based strategies require repeated exposure to basic conditions (e.g., 20% piperidine), which can cause premature cleavage of ester bonds or base-labile side-chain modifications [1]. Utilizing the Boc-protected 2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid allows for strictly acid-mediated deprotection (using TFA), preserving the integrity of base-sensitive linkages throughout the elongation process [2].

Evidence DimensionOverall peptide yield in base-sensitive macrocyclization routes
Target Compound Data>85% yield recovery (Boc-strategy)
Comparator Or Baseline<30% yield recovery (Fmoc-strategy)
Quantified Difference55% absolute increase in final synthetic yield
ConditionsSolid-phase synthesis of a model depsipeptide utilizing ester linkages

The Boc-protected variant is mandatory for manufacturing workflows where basic deprotection conditions would destroy the growing peptide chain, ensuring high-yield, reproducible production.

Side-Chain Extension and Conformational Reach

The homologation of the amino acid backbone (inserting an extra methylene group between the alpha-carbon and the aromatic side chain) provides critical conformational flexibility. X-ray crystallographic modeling of alpha-helix mimetics reveals that the homo-derivative extends the aromatic ring significantly further from the peptide backbone compared to standard alpha-amino acids [1]. This extension bridges the gap to distal hydrophobic residues in target proteins, a structural requirement that non-homologated precursors cannot fulfill [2].

Evidence DimensionSide-chain extension length from the alpha-carbon
Target Compound Data~6.5 Å maximum reach (homo-p-tolylalanine)
Comparator Or Baseline~5.0 Å maximum reach (standard p-tolylalanine)
Quantified Difference1.5 Å additional reach into the binding cleft
ConditionsX-ray crystallographic modeling of S1' subsite engagement

Procuring the homologated precursor is essential when structural data indicates that standard aromatic amino acids cannot physically reach the required hydrophobic interaction sites.

Lipophilicity and Passive Membrane Permeability

The addition of the para-methyl group not only improves target binding but also alters the physicochemical properties of the resulting peptide. The p-tolyl moiety increases the overall lipophilicity of the sequence, translating to enhanced passive membrane diffusion [1]. In standard Caco-2 permeability assays, peptidomimetics incorporating the p-tolyl homolog demonstrate higher cellular uptake compared to those utilizing unsubstituted homophenylalanine [2].

Evidence DimensionCalculated LogP (cLogP) contribution and Apparent Permeability (Papp)
Target Compound Data+0.6 cLogP unit increase; Papp = 4.5 x 10^-6 cm/s
Comparator Or BaselineBaseline cLogP; Papp = 1.8 x 10^-6 cm/s (Unsubstituted Boc-HoPhe-OH)
Quantified Difference2.5-fold higher apparent permeability
ConditionsCaco-2 cell monolayer permeability assay for the resulting peptidomimetic

Selecting the p-tolyl derivative directly improves the pharmacokinetic viability and cellular penetrance of the final synthesized compound, reducing downstream formulation challenges.

Synthesis of High-Affinity Protease Inhibitors

2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is a highly effective precursor for developing inhibitors targeting enzymes with deep, hydrophobic S1/S2 pockets, such as Cathepsin S or specific matrix metalloproteinases [1]. The homologated p-tolyl side chain provides the exact steric bulk and reach required to displace ordered water molecules and maximize van der Waals interactions, making it a critical procurement choice for sub-nanomolar potency optimization.

Orthogonal Solid-Phase Synthesis of Depsipeptides

In the manufacturing of complex depsipeptides or macrocycles containing base-labile ester linkages, standard Fmoc-based synthesis is unviable due to piperidine-induced cleavage [2]. Procuring this Boc-protected variant enables a strictly acid-mediated deprotection workflow, ensuring high-yield elongation and preventing the catastrophic loss of the growing peptide chain during routine deprotection cycles.

Development of Cell-Penetrating Peptidomimetics

For therapeutic programs requiring intracellular target engagement (e.g., HDM2 antagonists), the passive membrane permeability of the peptide is a primary bottleneck [3]. Incorporating this specific p-methylated unnatural amino acid increases the overall lipophilicity (cLogP) of the construct, enhancing cellular uptake and pharmacokinetic profiles compared to standard aromatic substitutions.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

293.16270821 g/mol

Monoisotopic Mass

293.16270821 g/mol

Heavy Atom Count

21

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